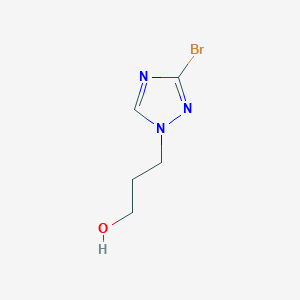

3-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol

Description

3-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-1-ol is a triazole derivative characterized by a bromine substituent at the C3 position of the triazole ring and a propanol chain at the N1 position. The bromine atom enhances electrophilicity and lipophilicity, which may influence biological activity and chemical reactivity compared to non-halogenated analogs .

Properties

IUPAC Name |

3-(3-bromo-1,2,4-triazol-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O/c6-5-7-4-9(8-5)2-1-3-10/h4,10H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQPWNAMDBIWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCCO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283382 | |

| Record name | 1H-1,2,4-Triazole-1-propanol, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630763-56-2 | |

| Record name | 1H-1,2,4-Triazole-1-propanol, 3-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630763-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-1-propanol, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol typically involves the reaction of 3-bromo-1H-1,2,4-triazole with a suitable propanol derivative. One common method involves the nucleophilic substitution reaction where 3-bromo-1H-1,2,4-triazole is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-1-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the triazole ring can be substituted by other nucleophiles such as amines or thiols.

Oxidation: The hydroxyl group in the propanol chain can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and bases like potassium carbonate are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Nucleophilic Substitution: Substituted triazoles with various functional groups.

Oxidation: Aldehydes or carboxylic acids derived from the propanol chain.

Reduction: Dihydrotriazoles with reduced aromaticity.

Scientific Research Applications

3-(3-Bromo-1H-1,2,4-triazol-1-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in the development of bioactive molecules.

Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of 3-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby inhibiting their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The hydroxyl group in the propanol chain can form hydrogen bonds, further stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the triazole ring critically impacts molecular properties. Key comparisons include:

Key Observations :

Key Observations :

Key Observations :

- CuAAC is a versatile method for triazole-propanol synthesis, offering regioselectivity and high yields .

Biological Activity

The compound 3-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 217.05 g/mol. The structure features a triazole ring, which is known for its role in various biological activities.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. A study by Zhang et al. demonstrated that derivatives of triazoles, including this compound, showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| This compound | 20 | Escherichia coli |

Antifungal Activity

The antifungal activity of this compound has also been assessed. In vitro studies showed that it effectively inhibited the growth of Candida albicans, with an MIC of 25 µg/mL. This suggests potential applications in treating fungal infections.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes in microbial metabolism. Specifically, it is believed to interfere with the synthesis of nucleic acids by disrupting the function of enzymes such as dihydrofolate reductase.

Study on Plant Growth Regulation

A significant study conducted by Li et al. examined the effects of this compound on plant growth. The results indicated that it could enhance stem elongation in cress seedlings under controlled conditions. The growth parameters measured included stem length and biomass accumulation:

| Treatment | Stem Length (cm) | Biomass (g) |

|---|---|---|

| Control | 5.0 | 0.15 |

| 10 µM 3-(3-bromo-triazole) | 7.5 | 0.25 |

These findings suggest that the compound may have applications in agriculture as a plant growth regulator.

Q & A

Q. Yield Optimization :

- Purify intermediates via column chromatography or recrystallization to minimize side reactions.

- Optimize reaction time and temperature (typically 50–60°C for 12–24 hours) to balance conversion and decomposition .

How can researchers rigorously characterize the purity and structural identity of this compound?

Q. Basic Characterization Techniques

- Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column; validate with ≥95% purity thresholds .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify triazole ring protons (δ 8.2–8.5 ppm) and propanol chain integration.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 235.99 for C₅H₈BrN₃O) .

- Elemental Analysis : Match calculated vs. experimental C, H, N, Br percentages (±0.3% tolerance) .

What crystallographic challenges arise when determining the structure of this compound, and how can they be addressed?

Q. Advanced Structural Analysis

- Heavy Atom Effect : The bromine atom’s high electron density can cause absorption anomalies in X-ray diffraction. Mitigate this by:

- Disorder Modeling : The propanol chain may exhibit conformational disorder. Refine using restraints (e.g., DFIX, DANG) and multi-component models .

How should researchers design in vitro assays to evaluate the antifungal activity of this compound?

Q. Advanced Biological Evaluation

- Microdilution Assays :

- Controls : Include fluconazole (positive control) and solvent-only wells (negative control) .

How can discrepancies between in silico docking predictions and experimental bioactivity data be resolved?

Q. Advanced Data Contradiction Analysis

- Docking Limitations : Triazole rings may exhibit tautomerism (1H vs. 2H forms), altering binding poses. Perform multi-conformational docking (e.g., AutoDock Vina) with both tautomers .

- Solvent Effects : Include explicit water molecules in molecular dynamics (MD) simulations to account for solvation-driven conformational changes.

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities and compare with docking scores .

What strategies are effective for radiolabeling this compound for imaging studies?

Q. Advanced Radiolabeling Methodology

- Fluorine-18 Incorporation :

- Replace the bromine atom with a fluorine-18 isotope via nucleophilic aromatic substitution (e.g., using K¹⁸F/K222 complex in DMF at 120°C).

- Purify via semi-preparative HPLC and validate radiochemical purity (>95%) with radio-TLC .

- In Vivo Imaging : Use PET/CT to track biodistribution in murine models, focusing on triazole-mediated tissue penetration .

How can structure-activity relationship (SAR) studies elucidate the role of bromine substitution?

Q. Advanced SAR Design

- Comparative Analogs : Synthesize chloro (Cl), iodo (I), and hydrogen (H) analogs of the triazole ring.

- Bioactivity Profiling : Test antifungal/antimicrobial activity against panels of pathogens (e.g., Staphylococcus aureus, Escherichia coli).

- Computational Modeling : Use DFT calculations to compare electronegativity and steric effects of halogens on target binding (e.g., CYP51 in fungi) .

What stability studies are critical for ensuring compound integrity under storage and experimental conditions?

Q. Advanced Stability Assessment

- Thermal Stability : Store at –20°C in amber vials; monitor decomposition via HPLC after 1–6 months.

- pH Sensitivity : Incubate in buffers (pH 2–9) at 37°C for 24 hours; quantify degradation products (e.g., triazole ring opening) via LC-MS .

- Light Exposure : Conduct accelerated photodegradation studies using ICH Q1B guidelines (UV light at 320–400 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.